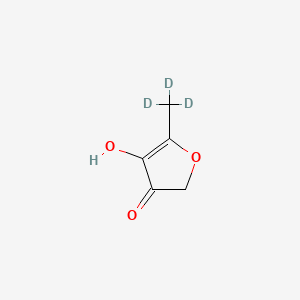

4-Hydroxy-5-methylfuran-3(2H)-one-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

117.12 g/mol |

IUPAC Name |

4-hydroxy-5-(trideuteriomethyl)furan-3-one |

InChI |

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3/i1D3 |

InChI Key |

DLVYTANECMRFGX-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=O)CO1)O |

Canonical SMILES |

CC1=C(C(=O)CO1)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxy-5-methylfuran-3(2H)-one-d3 CAS number and molecular weight

An In-depth Technical Guide to 4-Hydroxy-5-methylfuran-3(2H)-one-d3

This technical guide provides comprehensive information on this compound, a deuterated isotopologue of a significant furanone compound found in various food products. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Data

This compound is the deuterated form of 4-Hydroxy-5-methylfuran-3(2H)-one (CAS Number: 19322-27-1), a naturally occurring flavor compound.[1][2][3] The incorporation of three deuterium (B1214612) atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its higher mass.

Data Presentation: Quantitative Summary

| Parameter | Value | Notes |

| Compound Name | This compound | Deuterated isotopologue |

| Synonyms | Chicory furaneol-d3, Norfuraneol-d3 | |

| CAS Number | Not publicly available | The CAS number for the non-deuterated form is 19322-27-1. A specific CAS number for the d3-variant is not indexed in publicly accessible databases. |

| Molecular Formula | C₅H₃D₃O₃ | |

| Molecular Weight | 117.12 g/mol | Calculated based on atomic weights (C=12.011, H=1.008, D=2.014, O=15.999). The molecular weight of the non-deuterated form is 114.10 g/mol .[2][3][4] |

| Primary Application | Internal Standard | For quantitative analysis using mass spectrometry (e.g., LC-MS/MS, GC-MS). |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of its non-deuterated analogue in a biological matrix, adapted from established methodologies for similar small molecules.[5][6][7]

Protocol: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Objective: To accurately quantify the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in human plasma samples.

2. Materials and Reagents:

-

4-Hydroxy-5-methylfuran-3(2H)-one (analyte standard)

-

This compound (internal standard, IS)

-

Human plasma (blank, from a certified source)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

3. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size)

4. Standard Solution Preparation:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

5. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

6. LC-MS/MS Conditions:

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive ESI Mode):

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Capillary Voltage: 3.0 kV

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (C₅H₆O₃): Q1: 115.0 -> Q3: 87.0 (quantifier), Q1: 115.0 -> Q3: 57.0 (qualifier)

-

Internal Standard (C₅H₃D₃O₃): Q1: 118.0 -> Q3: 90.0 (quantifier)

-

-

Note: Collision energies and other compound-specific parameters must be optimized.

-

7. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. echemi.com [echemi.com]

- 2. 4-ヒドロキシ-5-メチル-3-フラノン - [sigmaaldrich.com]

- 3. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Spectral Data of 4-Hydroxy-5-methylfuran-3(2H)-one-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-5-methylfuran-3(2H)-one, also known as norfuraneol, is a naturally occurring organic compound found in various food products, contributing to a caramel-like, sweet aroma. Its deuterated isotopologue, 4-Hydroxy-5-methylfuran-3(2H)-one-d3, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. This technical guide provides a comprehensive overview of the available physical and spectral data for this compound, alongside relevant experimental protocols and logical workflows.

Data Presentation

Quantitative data for this compound is limited in the literature. The following tables summarize the known physical properties of the non-deuterated compound, which are expected to be very similar for the deuterated analogue, and the calculated molecular weight for the d3 variant. Spectral data is inferred from studies on isotopically labeled furanones.

Table 1: Physical Properties

| Property | Value (for 4-Hydroxy-5-methylfuran-3(2H)-one) | Reference |

| Molecular Formula | C₅H₆O₃ | [1] |

| Appearance | Colorless to white solid with a fruity, caramel-like aroma | [1] |

| Melting Point | 129-133 °C | |

| Solubility | Soluble in water and ethanol | [1] |

Table 2: Molecular Weight

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| 4-Hydroxy-5-methylfuran-3(2H)-one | C₅H₆O₃ | 114.10 |

| This compound | C₅H₃D₃O₃ | 117.12 |

Table 3: Spectral Data (Inferred)

| Technique | Expected Data for this compound |

| Mass Spectrometry (GC-MS) | Molecular ion (M+) peak at m/z 117. Fragmentation pattern would show characteristic losses, with shifts in fragment masses corresponding to the presence of deuterium (B1214612) atoms on the methyl group. |

| ¹H NMR | The proton NMR spectrum would be simplified compared to the non-deuterated compound, showing the absence of the signal corresponding to the methyl protons. |

| ¹³C NMR | The carbon NMR spectrum would show a signal for the methyl carbon with a characteristic coupling to deuterium (C-D coupling), and potentially a slight isotopic shift compared to the non-deuterated compound. |

| Infrared (IR) | The IR spectrum would exhibit C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of the non-deuterated compound. |

Experimental Protocols

Synthesis of this compound via Maillard Reaction

A common method for the synthesis of isotopically labeled furanones is through the Maillard reaction, a chemical reaction between amino acids and reducing sugars.[2]

Materials:

-

Glycine-d5 (B27879) (as a source of deuterated methyl group)

-

Phosphate (B84403) buffer (pH 7.0)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve equimolar amounts of d-xylose and glycine-d5 in a phosphate buffer (pH 7.0).

-

Heat the solution at 90-100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by GC-MS and NMR to confirm its identity and isotopic enrichment.

Oxidoreductase Activity Assay

4-Hydroxy-5-methylfuran-3(2H)-one can be utilized as a substrate to measure the activity of certain oxidoreductase enzymes. The assay typically involves monitoring the change in absorbance of a cofactor like NAD(P)H.[3]

Materials:

-

Purified oxidoreductase enzyme

-

4-Hydroxy-5-methylfuran-3(2H)-one (substrate)

-

NAD(P)H (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, substrate, and NAD(P)H in a cuvette.

-

Initiate the reaction by adding the purified oxidoreductase enzyme.

-

Monitor the decrease in absorbance at 340 nm (for NADH or NADPH) over time using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H.

Mandatory Visualization

Caption: Workflow for quantitative analysis using GC-MS with an internal standard.

Caption: Principle of a spectrophotometric oxidoreductase activity assay.

References

Deuterated Furanones in Chemical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of deuterated furanones in chemical analysis. It covers their role as internal standards in quantitative analysis, their use in metabolic and signaling pathway elucidation, and detailed experimental protocols for their application.

Introduction to Deuterated Furanones in Analytical Chemistry

Furanones are a class of heterocyclic organic compounds that are significant in the flavor and aroma of many foods and are also implicated in various biological processes.[1] The accurate quantification of these compounds is crucial in food science, environmental analysis, and pharmaceutical research. Deuterated furanones, which are stable isotope-labeled analogs of furanones where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as ideal internal standards for mass spectrometry-based quantification.[2]

The use of deuterated internal standards in isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantification.[2] This is because the deuterated standard is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for the correction of matrix effects and variations in instrument response.[2][3]

Quantitative Analysis Using Deuterated Furanones

Deuterated furanones are extensively used for the accurate quantification of their corresponding non-deuterated analogs in various matrices, particularly in food products like coffee.[4][5][6] The most common technique is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[5][6][7]

Mass Spectrometric Detection and Fragmentation

In mass spectrometry, the deuterated standard is distinguished from the native analyte by its different m/z ratio.[2] For example, furan (B31954) has a characteristic ion at m/z 68, while its deuterated counterpart, d4-furan, is monitored at m/z 72.[2][4] The fragmentation patterns of furanones have been studied to identify characteristic ions for quantification.[8]

Table 1: Selected Ions for Quantification of Furan and Furanones using Deuterated Internal Standards

| Analyte | Non-Deuterated m/z | Deuterated Analog | Deuterated m/z | Reference |

| Furan | 68, 39 | d4-Furan | 72, 42 | [4] |

| Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) | 129 | [¹³C]-Sotolone | 131 | [9] |

| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF) | 143 | [²H]-EHMF | 146 | [9] |

| 4-hydroxy-2,5-di[¹³C₂]methyl-3(2H)-furanone | 128 | 4-hydroxy-2,5-di[¹³C₂]methyl-3(2H)-furanone | 130 | [8] |

| 2(or 5)-([2,2,2-²H₃]eth-1-yl)-4-hydroxy-5(or 2)-methyl-3(2H)-furanone | 142 | 2(or 5)-([2,2,2-²H₃]eth-1-yl)-4-hydroxy-5(or 2)-methyl-3(2H)-furanone | 145 | [8] |

Method Performance

The use of deuterated furanones as internal standards significantly improves the performance of analytical methods. This is reflected in key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision.

Table 2: Performance of Analytical Methods for Furan and Furanones using Deuterated Internal Standards

| Analyte | Method | Matrix | LOD | LOQ | Linearity (Range) | Precision (RSD%) | Reference |

| Furan | HS-SPME-GC-MS | Roasted Coffee | 0.002 ng/g | 0.006 ng/g | 0.0075-0.486 ng/g | 8-10% | [6] |

| Furan | HS-SPME-GC-MS | Coffee | 0.3 ng/g | 0.8 ng/g | - | - | [10] |

| Furan | HS-SPME-GC-MS | Coffee Beans | 0.02 ng/g | 0.06 ng/g | R² = 0.999 | 0.80-8.46% | [7] |

| Alkylfurans | HS-SPME-GC-MS | Chocolate | - | 0.48-2.50 µg/kg | - | 0.1-8% | [11] |

| Furaneol (B68789) | Derivatization/SPME-GC/MS | Aqueous Samples | 0.5 ng/mL | 2 ng/mL | 2-500 ng/mL | 9.5% | [12] |

Experimental Protocols

General Protocol for Furan Analysis in Coffee by HS-SPME-GC-MS with d4-Furan Internal Standard

This protocol is a synthesis of methods described in the literature for the determination of furan in coffee.[4][6][7]

1. Sample Preparation:

- Weigh a homogenized sample of roasted coffee powder (e.g., 1 g) into a headspace vial (e.g., 20 mL).

- Add a known volume of water.

- Spike the sample with a known amount of d4-furan solution to achieve a concentration similar to the expected furan concentration.[4]

- If necessary, add salt (e.g., NaCl) to increase the ionic strength of the sample matrix.[6]

- Immediately seal the vial.

2. HS-SPME Procedure:

- Place the vial in the autosampler of the HS-SPME system.

- Equilibrate the sample at a specific temperature (e.g., 50°C) with agitation to facilitate the transfer of furan to the headspace.[7]

- Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes).[6][7]

3. GC-MS Analysis:

- Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph.

- Separate the compounds on a suitable capillary column (e.g., PLOT Q).[4]

- Detect furan and d4-furan using a mass spectrometer operating in selected ion monitoring (SIM) mode.

- Monitor ions m/z 68 for furan and m/z 72 for d4-furan.[4]

4. Quantification:

- Calculate the concentration of furan in the sample using a standard addition curve, plotting the ratio of the peak area of furan to the peak area of d4-furan against the concentration of furan.[4]

Protocol for Furaneol Extraction using Derivatization followed by SPME and GC-MS Analysis

Due to the high polarity and thermal instability of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a derivatization step is often employed to create a more stable and less polar derivative.[12][13][14]

1. Sample Preparation and Derivatization:

- Place an aliquot of the liquid sample or a homogenized solid sample suspended in water into a headspace vial.[13][14]

- Adjust the pH to basic conditions.[13]

- Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr).[13]

- Seal the vial and heat to facilitate the reaction (e.g., 80°C for 30 minutes).[13]

- Cool the vial to room temperature.

2. SPME Procedure:

- Equilibrate the vial at the desired extraction temperature (e.g., 60°C).[13]

- Add NaCl to increase the ionic strength.[13]

- Expose a suitable SPME fiber (e.g., PDMS) to the headspace for a defined period with agitation.[13]

3. GC-MS Analysis:

- Desorb the derivatized analyte in the GC injector.

- Perform chromatographic separation and mass spectrometric detection.

Role of Deuterated Furanones in Metabolic and Signaling Pathway Studies

Elucidation of Furan Metabolic Pathway

Deuterated furan has been instrumental in studying the metabolic pathway of furan, a known hepatocarcinogen.[15][16][17] The primary metabolic activation of furan is its oxidation by cytochrome P450 enzymes (specifically CYP2E1) to the reactive intermediate, cis-2-butene-1,4-dial (BDA).[15][17][18] BDA can then react with cellular nucleophiles like glutathione (B108866) (GSH) and amino acid residues in proteins.[15][18][19]

Caption: Metabolic activation of furan to reactive intermediates.

Investigation of Furanone-Mediated Signaling Pathways

Furanones are known to be involved in bacterial cell-to-cell communication, a process called quorum sensing (QS).[20][21] Halogenated furanones, in particular, have been shown to inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa, thereby reducing the expression of virulence factors and biofilm formation.[21][22][23]

In P. aeruginosa, the QS system is hierarchical and involves multiple signaling molecules, including N-acyl-homoserine lactones (AHLs).[21][24] The las and rhl systems are two key interconnected pathways. Furanones can interfere with these pathways by competing with AHLs for binding to their cognate receptor proteins (e.g., LasR and RhlR).[20][23]

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by furanones.

Synthesis of Deuterated Furanones

The synthesis of deuterated furanones for use as internal standards is a critical step in developing quantitative analytical methods. General synthetic strategies for furanones are available, and deuteration can be achieved through various methods.[25][26][27][28] One common approach involves the use of deuterated starting materials or reagents in the synthesis. For example, deuterium can be introduced at specific positions by using deuterated solvents in the presence of a base or acid, or by employing deuterated reducing agents.[27][28] The synthesis of deuterated isohumulones, which have a furanone-like ring structure, has been achieved by isomerization in the presence of NaOD in a deuterated solvent.[26] The synthesis of deuterated 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) can be approached by modifying existing synthetic routes for the non-deuterated compound, potentially using deuterated precursors.[1][29][30][31][32]

Caption: General workflow for the synthesis of deuterated furanones.

Conclusion

Deuterated furanones are indispensable tools in modern chemical analysis. Their application as internal standards in isotope dilution mass spectrometry provides a high degree of accuracy and precision for the quantification of furanones in complex matrices. Furthermore, their use in metabolic and signaling studies has been crucial for understanding the biological roles and toxicological profiles of these compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of deuterated furanones in their respective fields.

References

- 1. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imreblank.ch [imreblank.ch]

- 9. researchgate.net [researchgate.net]

- 10. Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. | Semantic Scholar [semanticscholar.org]

- 20. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Verification Required - Princeton University Library [oar.princeton.edu]

- 25. researchgate.net [researchgate.net]

- 26. irl.umsl.edu [irl.umsl.edu]

- 27. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) and its Deuterated Analog from Chicory

Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical data required for the structural elucidation of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a significant flavor compound found in roasted chicory, commonly known as cyclotene (B1209433). The document details the extraction from natural sources, purification, and characterization by modern spectroscopic techniques. Furthermore, it addresses the conceptual synthesis and application of its deuterated analog, cyclotene-d3, which serves as a critical internal standard for precise quantification in complex matrices. All quantitative data are summarized in tabular format, and key experimental workflows are visualized.

Introduction

2-Hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) is a naturally occurring organic compound that contributes a characteristic caramel, maple-like, and sweet aroma to various foods, including roasted chicory (Cichorium intybus).[1] Its presence is a key factor in the sensory profile of chicory-based coffee substitutes. The structural confirmation of such volatile flavor compounds is paramount for quality control, flavor chemistry research, and understanding formation pathways during food processing.

The elucidation process involves a multi-faceted analytical approach, combining chromatographic separation with spectroscopic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identification and fragmentation analysis, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural details.

For quantitative studies, Stable Isotope Dilution Analysis (SIDA) is the gold standard. This technique requires a stable, isotopically labeled internal standard. This guide, therefore, also covers the conceptual framework for the synthesis and use of a deuterated analog, cyclotene-d3, to achieve accurate and precise quantification of the target analyte in complex food matrices.

Experimental Protocols

Isolation of Volatile Compounds from Roasted Chicory

A robust method for isolating volatile and semi-volatile compounds from a solid matrix like roasted chicory is Solvent-Assisted Flavour Evaporation (SAFE). This high-vacuum distillation technique is gentle and minimizes the formation of artifacts.

Protocol:

-

Sample Preparation: 50 g of coarsely ground roasted chicory is homogenized with 200 mL of diethyl ether and 200 mL of distilled water.

-

Extraction: The slurry is stirred for 1 hour at room temperature to ensure thorough extraction of volatile compounds into the organic solvent.

-

Filtration: The mixture is filtered through a Büchner funnel to separate the solid chicory grounds from the liquid extract.

-

SAFE Distillation: The liquid extract is transferred to the SAFE apparatus. The distillation is performed at 40°C under high vacuum (~10⁻⁵ mbar). The volatile compounds co-distill with the solvent and are collected in a flask cooled with liquid nitrogen.

-

Concentration: The resulting distillate, rich in volatile compounds, is carefully concentrated to a final volume of 1 mL using a Vigreux column to minimize the loss of highly volatile components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol:

-

Injection: 1 µL of the final volatile extract is injected into a GC-MS system in splitless mode.

-

Gas Chromatograph (GC): The GC is equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The carrier gas is Helium at a constant flow of 1.0 mL/min.

-

Oven Program: The temperature program starts at 40°C (hold 2 min), ramps to 250°C at a rate of 4°C/min, and holds at 250°C for 10 min.

-

Mass Spectrometer (MS): The MS is operated in Electron Ionization (EI) mode at 70 eV. The ion source temperature is 230°C. Mass spectra are recorded over a mass range of m/z 35-400.

-

Identification: Compound identification is achieved by comparing the acquired mass spectrum and retention index with reference spectra from libraries (e.g., NIST, Wiley) and authentic standards.

NMR and IR Spectroscopy

For definitive structural confirmation, the isolated compound is further analyzed by NMR and IR spectroscopy after purification via preparative GC or HPLC.

NMR Protocol:

-

Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse programs are used to obtain ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

IR Protocol:

-

Sample Preparation: A small amount of the purified liquid sample is placed between two KBr plates to form a thin film. Alternatively, a KBr pellet is prepared for solid samples.

-

Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Data Presentation and Structural Elucidation

The combination of spectroscopic data provides unambiguous evidence for the structure of 2-hydroxy-3-methyl-2-cyclopenten-1-one.

Mass Spectrometry Data

The EI mass spectrum provides the molecular weight and a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 112, consistent with the molecular formula C₆H₈O₂.[2]

Table 1: Key Mass Fragments for Cyclotene

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

|---|---|---|

| 112 | 100 | [M]⁺, Molecular Ion |

| 84 | 45 | [M - CO]⁺ |

| 83 | 30 | [M - CHO]⁺ |

| 56 | 18 | [C₃H₄O]⁺ |

| 55 | 28 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 43 | 28 | [C₂H₃O]⁺ |

| 41 | 42 | [C₃H₅]⁺ |

| 39 | 19 | [C₃H₃]⁺ |

Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[2][3]

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons.

Table 2: ¹H NMR Data for Cyclotene (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.7 | Singlet (broad) | 1H | Enolic -OH |

| ~2.43 | Triplet | 2H | -CH₂- (Position 4) |

| ~2.02 | Triplet | 2H | -CH₂- (Position 5) |

| ~2.02 | Singlet | 3H | -CH₃ (Position 3) |

Data adapted from ChemicalBook.[4] Note: Chemical shifts of CH₂ protons may appear as multiplets due to coupling.

Table 3: Predicted ¹³C NMR Data for Cyclotene (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~205 | C=O (Ketone, C1) |

| ~145 | =C-OH (Enol, C2) |

| ~140 | =C-CH₃ (Enol, C3) |

| ~30 | -CH₂- (Position 4) |

| ~25 | -CH₂- (Position 5) |

| ~10 | -CH₃ |

Assignments based on computational studies and spectral database comparisons.[1][5][6]

Infrared Spectroscopy Data

The IR spectrum confirms the presence of key functional groups.

Table 4: Key IR Absorption Bands for Cyclotene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Enolic Hydroxyl |

| ~2950 | C-H stretch | sp³ C-H (Alkyl) |

| ~1700 | C=O stretch | α,β-Unsaturated Ketone |

| ~1640 | C=C stretch | Alkene |

Data based on characteristic functional group frequencies.[6][7]

Deuterated Analog: Cyclotene-d3 for Quantitative Analysis

For accurate quantification using SIDA, a deuterated internal standard like cyclotene-d3 (where the methyl group protons are replaced by deuterium) is ideal.

Rationale for Use

A deuterated standard is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same extraction efficiency and ionization response in the mass spectrometer. However, it is mass-shifted, allowing for separate detection and ratiometric quantification, which corrects for matrix effects and sample loss during preparation.

Conceptual Synthesis of Cyclotene-d3

A plausible synthetic route would involve using a deuterated methylating agent. The synthesis of cyclotene can be achieved through the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. A deuterated analog could be synthesized by employing a deuterated precursor. A more direct approach could involve H/D exchange at the methyl position under specific basic conditions with D₂O, though this might also lead to exchange at other positions. A targeted synthesis using deuterated methyl iodide (CD₃I) with an appropriate precursor would be the most precise method.

Application in Stable Isotope Dilution Analysis (SIDA)

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]

- 3. 3-Methyl-1,2-cyclopentanedione(765-70-8) MS spectrum [chemicalbook.com]

- 4. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Navigating the Stability and Storage of Norfuraneol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Norfuraneol-d3. Due to the limited availability of specific stability data for the deuterated form, this document extrapolates information from studies on Norfuraneol and related furanone compounds. It is crucial to note that these recommendations serve as a guide, and a formal stability study for Norfuraneol-d3 is highly recommended for any critical applications.

Core Stability Profile of Norfuraneol

Norfuraneol, and by extension Norfuraneol-d3, is susceptible to degradation under certain environmental conditions. Its stability is influenced by factors such as temperature, pH, and light exposure. Understanding these sensitivities is paramount for maintaining the integrity of the compound, whether it is used as a reference standard or in other research applications.

Factors Influencing Norfuraneol Stability

| Factor | Effect on Stability | Remarks |

| Temperature | Norfuraneol is heat labile and can undergo thermal degradation.[1] | High temperatures can lead to the formation of various carbonyl and hydroxyl carbonyl compounds.[1] |

| pH | Stability is pH-dependent. The greatest stability in aqueous solutions has been observed at pH 3.5.[1] | Degradation is more pronounced at lower pH values.[1] A study on the related compound Furaneol showed it to be unstable across a pH range of 2.0 to 8.0 at 23°C.[2] |

| Light | Susceptible to photo-oxidative degradation. | The degradation mechanism may involve the opening of the furanone ring structure.[1] |

Recommended Storage Conditions

To ensure the long-term integrity of Norfuraneol-d3, proper storage is essential. The following conditions are recommended based on information for analogous compounds and general best practices for chemical reference standards.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigerated storage is recommended to minimize thermal degradation. |

| Light | Protect from light | Store in an amber vial or in a dark location to prevent photo-oxidative degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | While not explicitly stated in the search results, this is a general best practice for sensitive compounds to prevent oxidation. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |

| Form | Store as a solid if possible. If in solution, use a stable, dry, aprotic solvent. | Solutions, particularly aqueous ones, may be less stable. |

| Shelf Life | A shelf life of 12 months or longer may be achievable if stored properly.[3] | A formal re-evaluation of the material's purity is recommended at regular intervals. |

Experimental Protocol: Stability Assessment of Norfuraneol-d3

A robust stability testing protocol is crucial for establishing the shelf-life and appropriate storage conditions for Norfuraneol-d3. The following outlines a general experimental approach.

Objective

To evaluate the stability of Norfuraneol-d3 under various environmental conditions over a defined period.

Materials

-

Norfuraneol-d3 reference material

-

Calibrated storage chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Validated analytical instrumentation (e.g., LC-MS/MS, GC-MS)

-

High-purity solvents and reagents

Experimental Design

A full stability study should include long-term, intermediate, and accelerated testing conditions as per ICH guidelines. For a reference standard, a more focused study may be appropriate.

Storage Conditions to be Tested:

-

Long-term: 2-8°C (recommended storage)

-

Accelerated: 25°C/60% RH and 40°C/75% RH

-

Photostability: Exposure to light according to ICH Q1B guidelines

Testing Schedule:

-

Initial (Time 0): Comprehensive analysis of the initial batch.

-

Long-term: 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 1, 3, and 6 months.

-

Photostability: After exposure.

Analytical Methodology

A stability-indicating analytical method, capable of separating the intact analyte from any potential degradation products, must be used. LC-MS/MS is a suitable technique.

-

Sample Preparation: Prepare solutions of Norfuraneol-d3 at a known concentration in an appropriate solvent.

-

LC-MS/MS Analysis:

-

Use a validated chromatographic method to separate Norfuraneol-d3 from potential degradants.

-

Monitor the parent ion and specific fragment ions of Norfuraneol-d3.

-

Develop a method to quantify any significant degradation products.

-

-

Data Analysis: Compare the purity and concentration of Norfuraneol-d3 at each time point to the initial data.

Acceptance Criteria

The acceptance criteria should be defined before initiating the study. For a reference standard, this may include:

-

Purity: No significant decrease in purity.

-

Degradation Products: No individual degradation product should exceed a specified limit (e.g., 0.2%), and the total degradation products should not exceed a higher limit (e.g., 1.0%).

-

Appearance: No change in physical appearance.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: A generalized workflow for conducting a stability study of a chemical reference standard.

Potential Degradation Pathways of Norfuraneol

Caption: Potential degradation pathways for Norfuraneol based on thermal and photo-oxidative stress.

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methylfuran-3(2H)-one, also known as norfuraneol or chicory furaneol, is a significant flavor compound found in a variety of thermally processed foods and natural products, contributing characteristic sweet, caramel-like notes. Accurate quantification of this compound is crucial for quality control, flavor profiling, and food science research. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy-5-methylfuran-3(2H)-one-d3, is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly in complex matrices.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Assay (SIDA)

The core of this method is the Stable Isotope Dilution Assay (SIDA). A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process.[1] This "spiked" sample is then subjected to extraction, cleanup, and analysis.

The internal standard is chemically identical to the analyte of interest (the "native" compound) and thus behaves similarly during all sample preparation and analysis steps.[2] Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. Mass spectrometry can differentiate between the native analyte and the deuterated internal standard due to their mass difference. By comparing the ratio of the native analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[2]

Application Notes

Primary Application: Quantitative analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in complex matrices.

Suitable Matrices:

-

Food and Beverages: Coffee, fruit juices, baked goods, processed foods.

-

Flavorings and Essences: Used in the food and fragrance industry.

-

Biological Samples: For metabolism or pharmacokinetic studies (requires appropriate sample clean-up).

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds. Derivatization may be necessary to improve chromatographic properties.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suitable for less volatile or thermally labile compounds, offering high sensitivity and specificity.

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-Hydroxy-5-methylfuran-3(2H)-one

This protocol provides a general procedure for the analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in a liquid matrix (e.g., fruit juice) using liquid-liquid extraction.

1. Reagents and Materials

-

4-Hydroxy-5-methylfuran-3(2H)-one analytical standard

-

This compound internal standard

-

Methanol (B129727) (HPLC or GC grade)

-

Dichloromethane (B109758) (DCM), high purity

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Sample matrix (e.g., fruit juice)

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution in a blank matrix extract. Add a constant, known concentration of the internal standard to each calibration standard. The concentration range should bracket the expected concentration in the samples.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 5 mL of the liquid sample, add a known amount of the internal standard solution (e.g., 50 µL of a 10 µg/mL working solution).

-

Vortex for 30 seconds.

-

Add 5 mL of dichloromethane (DCM) and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (DCM) and transfer it to a clean tube.

-

Repeat the extraction with another 5 mL of DCM and combine the organic layers.

-

Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.

-

Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis The following table provides example GC-MS parameters. These may need to be optimized for your specific instrument and application.

| Parameter | Example Setting |

| Gas Chromatograph | |

| Column | DB-WAX or similar polar column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 min) |

| Injection Volume | 1 µL |

| Oven Program | 40°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Analyte: m/z 114 (Quantifier), 57, 43 (Qualifiers) |

| IS-d3: m/z 117 (Quantifier), 60, 46 (Qualifiers) | |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 250 °C |

Note: The specific ions for the d3-internal standard should be confirmed based on its mass spectrum.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for samples where GC analysis is not optimal.

1. Reagents and Sample Preparation

-

Reagents and standard preparation are similar to the GC-MS protocol, but using LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).

-

Sample preparation can follow the same liquid-liquid extraction, or a solid-phase extraction (SPE) protocol may be more suitable depending on the matrix.

2. LC-MS/MS Analysis The following table provides example LC-MS/MS parameters.

| Parameter | Example Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte: To be determined by infusion (e.g., 115 -> 87) |

| IS-d3: To be determined by infusion (e.g., 118 -> 90) | |

| Source Parameters | Optimize for specific instrument (e.g., capillary voltage, gas flows) |

Data Presentation

The following table summarizes representative method validation data for the quantification of a furanone compound using a stable isotope dilution assay. This data is based on the analysis of a structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, and serves as a guideline for expected performance.[2]

Table 1: Representative Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Linear Range | 2 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limits of Detection & Quantification | |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Precision | |

| Repeatability (Intra-day RSD) | < 10% |

| Intermediate Precision (Inter-day RSD) | < 15% |

| Accuracy/Recovery | |

| Mean Recovery | 90 - 110% |

Mandatory Visualization

Conclusion

The use of this compound as an internal standard in a stable isotope dilution assay provides a robust, accurate, and precise method for the quantification of its native analogue in complex matrices.[1] This approach effectively mitigates variability from sample preparation and matrix effects, making it an invaluable tool for researchers, scientists, and professionals in the food, flavor, and drug development industries. The protocols and data presented here offer a comprehensive guide for the implementation of this advanced analytical technique.

References

Quantitative Analysis of Furanones using GC-MS and 4-Hydroxy-5-methylfuran-3(2H)-one-d3 as an Internal Standard

Application Note & Protocol

Introduction

Furanones are a class of organic compounds that contribute significantly to the aroma and flavor profiles of a wide variety of foods and beverages, including fruits, coffee, and cooked meats. Notably, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a key aroma compound in strawberries. Given their impact on sensory qualities, the accurate quantification of furanones is crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of these compounds. However, the polarity and potential thermal instability of some furanones can present analytical challenges.

This application note provides a detailed protocol for the quantitative analysis of furanones in various matrices using GC-MS, with a special focus on the application of a deuterated internal standard, 4-Hydroxy-5-methylfuran-3(2H)-one-d3, to ensure accuracy and precision. The use of an internal standard is critical to correct for variations in sample preparation and instrument response.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of furanones in different food matrices using GC-MS. These tables provide an overview of the typical concentration ranges and the performance of the analytical methods.

Table 1: Method Performance for Furanone Analysis

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Furaneol | Fruit Juice | SPE-GC-MS | 0.7-1.2 µg/L | - | 98 | |

| Furaneol | Aqueous Samples | Derivatization-SPME-GC-MS | 0.5 ng/mL | 2 ng/mL | - | [6] |

| 2(5H)-furanone | Meat, Cheese, Fish | QuEChERS-GC-MS/MS | - | 50 µg/kg | - | [7] |

| 3-methyl-2(5H)-furanone | Meat, Cheese, Fish | QuEChERS-GC-MS/MS | - | 10 µg/kg | - | [7] |

| Furan and derivatives | Various foods | SPE-GC-MS/MS | - | 0.003–0.675 ng/g | 76–117 | [8] |

Table 2: Concentration of Selected Furanones in Food Products

| Furanone | Food Product | Concentration Range | Reference |

| Furaneol | Tomato | 95 to 173 µg/kg | [6] |

| Furaneol | Strawberries | 1663 to 4852 µg/kg | [6] |

| Furan | Coffee | - | [9] |

| Furan and derivatives | Canned oily fish | - | [8] |

| Furan and derivatives | Fruit | - | [8] |

| Furan and derivatives | Juice | - | [8] |

Experimental Workflow

The general workflow for the quantitative analysis of furanones by GC-MS using an internal standard is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. eurl-pc.eu [eurl-pc.eu]

- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in Flavor and Aroma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 (also known as norfuraneol-d3) in flavor and aroma research. This isotopically labeled compound is a critical tool for the accurate quantification of its unlabeled counterpart, 4-Hydroxy-5-methylfuran-3(2H)-one (norfuraneol), a potent aroma compound with a caramel-like, sweet, and fruity odor found in a variety of food products.

Application Notes

4-Hydroxy-5-methylfuran-3(2H)-one is a key contributor to the sensory profile of many thermally processed foods and fruits. Its quantification is essential for quality control, flavor profile optimization, and understanding flavor formation during processing and storage. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification via Stable Isotope Dilution Assay (SIDA).

Key Applications:

-

Accurate Quantification in Complex Matrices: Norfuraneol-d3 serves as an ideal internal standard for GC-MS and LC-MS analysis, compensating for matrix effects and variations in sample preparation and injection volume. This leads to highly reliable quantitative data in complex food matrices such as coffee, baked goods, fruit juices, and dairy products.

-

Flavor Formation and Stability Studies: By spiking precursor materials with norfuraneol-d3, researchers can track its degradation and transformation during processing, providing insights into the stability of this important flavor compound.

-

Metabolic and Pharmacokinetic Studies: In the context of drug development, deuterated analogs are used to study the metabolic fate of compounds. While norfuraneol is primarily a flavor compound, understanding its absorption, distribution, metabolism, and excretion (ADME) can be relevant in food science and toxicology. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can be leveraged to investigate reaction mechanisms.[1]

Physicochemical Properties of 4-Hydroxy-5-methylfuran-3(2H)-one

| Property | Value | Reference |

| Molecular Formula | C5H6O3 | [2] |

| Molecular Weight | 114.10 g/mol | [2] |

| Appearance | Colorless to white solid | |

| Aroma | Fruity, caramel, burnt pineapple | |

| pKa | 8.56 (20 °C) | [3][4] |

| LogP (0.1 M phosphate (B84403) buffer) | 0.95 (20 °C) | [3][4] |

| Water Solubility | 0.315 g/mL (25°C) | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for deuterium (B1214612) labeling of organic molecules, particularly those with active methylene (B1212753) protons adjacent to a carbonyl group. One common approach involves base-catalyzed hydrogen-deuterium exchange.

Materials:

-

4-Hydroxy-5-methylfuran-3(2H)-one

-

Deuterium oxide (D2O)

-

Sodium deuteroxide (NaOD) in D2O (catalytic amount)

-

Anhydrous diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-Hydroxy-5-methylfuran-3(2H)-one in an excess of deuterium oxide (D2O) in a round-bottom flask.

-

Catalysis: Add a catalytic amount of sodium deuteroxide (NaOD) in D2O to the solution.

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for several hours to overnight to facilitate the hydrogen-deuterium exchange at the C2 position. The progress of the reaction can be monitored by 1H NMR by observing the disappearance of the signal corresponding to the C2 protons.

-

Neutralization: Carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O) to a neutral pH.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The resulting this compound can be further purified by column chromatography if necessary. The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR to confirm the position of the label and assess isotopic purity.

Diagram: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in a Food Matrix using SIDA-GC-MS

This protocol describes a general method for the quantification of norfuraneol in a liquid food matrix (e.g., fruit juice) using Stable Isotope Dilution Assay with Gas Chromatography-Mass Spectrometry.

Materials and Reagents:

-

Food sample (e.g., strawberry juice)

-

This compound internal standard solution of known concentration

-

4-Hydroxy-5-methylfuran-3(2H)-one analytical standard

-

Deionized water

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

Methanol (B129727) (for SPE conditioning and elution)

-

Vials for sample preparation and GC-MS analysis

Procedure:

-

Sample Preparation:

-

Homogenize solid samples with deionized water and centrifuge to obtain a clear liquid extract.

-

For liquid samples, filter or centrifuge to remove any solids.

-

-

Internal Standard Spiking:

-

To a known volume or weight of the sample extract, add a precise amount of the this compound internal standard solution. The amount added should result in a peak area ratio between the analyte and the internal standard that is close to unity for optimal precision.

-

-

Extraction (SPE):

-

Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by deionized water).

-

Loading: Load the spiked sample onto the SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

-

Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate or methanol).

-

-

Drying and Concentration:

-

Dry the eluate over anhydrous sodium sulfate.

-

Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

-

GC-MS Parameters (Representative):

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | SIM or MRM |

Data Analysis:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the unlabeled analyte and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample. Use the calibration curve to calculate the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in the original sample, taking into account the initial sample weight/volume and any dilution factors.

Diagram: SIDA-GC-MS Workflow for Norfuraneol Quantification

Caption: A typical workflow for the quantification of norfuraneol using SIDA and GC-MS.

Data Presentation

The following tables provide representative quantitative data for the analysis of furanones using GC-MS. While this data is for a structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), it serves as a good example of the performance characteristics that can be expected when using a SIDA-GC-MS method for norfuraneol.

Table 1: Representative GC-MS Method Performance for Furanone Analysis

| Parameter | Value | Reference |

| Linear Range | 2 - 500 ng/mL | [3][4][5] |

| Limit of Detection (LOD) | 0.5 ng/mL | [3][4][5] |

| Limit of Quantification (LOQ) | 2 ng/mL | [3][4][5] |

| Repeatability (RSD) | 9.5% | [3][4][5] |

| Recovery (spiked samples) | >90% |

Table 2: Plausible Mass Transitions for MRM Analysis

Based on the known fragmentation patterns of furanones, the following mass transitions can be proposed for a GC-MS/MS method. These would need to be optimized empirically.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 4-Hydroxy-5-methylfuran-3(2H)-one | 114 | 85 | 57 |

| This compound | 117 | 88 or 85 | 60 or 57 |

Note: The exact fragmentation of the deuterated standard will depend on the position and number of deuterium atoms. The proposed values assume deuteration at the C2 position.

Diagram: Logical Relationship in Stable Isotope Dilution Analysis

Caption: The core principle of quantification using Stable Isotope Dilution Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for the Stable Isotope Dilution Assay of 4-Hydroxy-5-methylfuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methylfuran-3(2H)-one, also known as norfuraneol, is a significant flavor compound found in a variety of foods and beverages, contributing to their characteristic sweet, caramel-like aroma.[1][2] Its quantification is crucial for quality control in the food industry and for flavor research. This document provides a detailed protocol for the quantitative analysis of 4-Hydroxy-5-methylfuran-3(2H)-one using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle of the stable isotope dilution assay is based on the addition of a known amount of a stable isotopically labeled analog of the target analyte (in this case, a deuterated or ¹³C-labeled 4-Hydroxy-5-methylfuran-3(2H)-one) as an internal standard to the sample.[3] This internal standard exhibits nearly identical chemical and physical properties to the native analyte, and therefore co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[4] This co-behavior allows for highly accurate and precise quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

This section details the methodology for the stable isotope dilution assay of 4-Hydroxy-5-methylfuran-3(2H)-one.

Materials and Reagents

-

Standards:

-

4-Hydroxy-5-methylfuran-3(2H)-one (analytical standard grade)

-

Deuterated or ¹³C-labeled 4-Hydroxy-5-methylfuran-3(2H)-one (internal standard)

-

-

Solvents:

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Sample Preparation:

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Preparation of Standards and Internal Standard

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one and its stable isotopically labeled internal standard in 10 mL of methanol, respectively.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

-

Internal Standard Spiking Solution (e.g., 100 ng/mL):

-

Dilute the internal standard stock solution with the methanol/water mixture to a final concentration suitable for spiking into samples and calibration standards.

-

Sample Preparation (Solid Food Matrix - e.g., Fruit Puree)

-

Homogenization: Homogenize the solid food sample to a uniform consistency.

-

Weighing and Spiking: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the internal standard spiking solution (e.g., 50 µL of 100 ng/mL).

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an LC-MS vial for analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Hydroxy-5-methylfuran-3(2H)-one: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be specific fragments determined by infusing a standard solution.

-

Labeled Internal Standard: The precursor ion will be the protonated labeled molecule [M+H]⁺. The product ions will be corresponding fragments.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized by infusing standard solutions of the analyte and internal standard.

-

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard for each sample and calibration standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in the samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of a structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), which can be considered as an expected performance benchmark for the assay of 4-Hydroxy-5-methylfuran-3(2H)-one.[5]

| Parameter | Value | Food Matrix | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | Aqueous Samples | [5] |

| Limit of Quantification (LOQ) | 2 ng/mL | Aqueous Samples | [5] |

| Repeatability (RSD) | < 10% | Aqueous Samples | [5] |

| Recovery | > 95% | Fruit Juice | [5] |

| Linearity Range | 2 - 500 ng/mL | Aqueous Samples | [5] |

Visualizations

Caption: Experimental workflow for the stable isotope dilution assay.

Caption: Principle of the stable isotope dilution analysis.

References

Application Notes and Protocols for the Use of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methylfuran-3(2H)-one, also known as Norfuraneol, is a naturally occurring furanone found in various fruits and heat-processed foods. It is a significant contributor to the characteristic caramel-like, sweet, and fruity aroma of many food products. Beyond its role as a flavor compound, there is growing interest in the biological activities of furanones, including their potential roles in cell signaling and as biomarkers for dietary intake or specific metabolic processes.

Metabolic studies involving 4-Hydroxy-5-methylfuran-3(2H)-one often require precise and accurate quantification in complex biological matrices such as plasma, urine, or tissue extracts. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Hydroxy-5-methylfuran-3(2H)-one-d3, is the gold standard for such quantitative analyses, particularly when employing mass spectrometry-based techniques. The SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This approach corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible data.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of its unlabeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are examples of how to structure this data for clarity and comparison.

Table 1: Calibration Curve for 4-Hydroxy-5-methylfuran-3(2H)-one Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte. The concentration of the internal standard is kept constant across all calibration standards.

| Calibration Standard | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| Blank | 0 | 50 | 0 | 1,520,340 | 0.000 |

| Cal 1 | 1 | 50 | 3,015 | 1,515,890 | 0.002 |

| Cal 2 | 5 | 50 | 15,230 | 1,530,110 | 0.010 |

| Cal 3 | 10 | 50 | 30,500 | 1,525,600 | 0.020 |

| Cal 4 | 50 | 50 | 151,800 | 1,519,900 | 0.100 |

| Cal 5 | 100 | 50 | 304,100 | 1,521,400 | 0.200 |

| Cal 6 | 250 | 50 | 758,900 | 1,517,800 | 0.500 |

| Cal 7 | 500 | 50 | 1,510,500 | 1,510,500 | 1.000 |

Regression Analysis:

-

Linear Equation: y = 0.002x + 0.0001

-

Correlation Coefficient (r²): 0.9998

Table 2: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Urine Samples

This table presents the calculated concentrations of the analyte in unknown biological samples, based on the calibration curve.

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Urine_001 | 45,670 | 1,518,200 | 0.030 | 15.0 |

| Urine_002 | 121,300 | 1,522,600 | 0.080 | 39.9 |

| Urine_003 | 18,250 | 1,515,100 | 0.012 | 6.0 |

| Urine_004 | 245,600 | 1,525,400 | 0.161 | 80.4 |

Table 3: Assay Performance Characteristics

This table summarizes the validation parameters of the quantitative method, demonstrating its reliability.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |

| Accuracy (% Bias) at LLOQ | -2.5% | ± 20% |

| Precision (%RSD) at LLOQ | 8.9% | < 20% |

| Accuracy (% Bias) at Mid QC (50 ng/mL) | 1.2% | ± 15% |

| Precision (%RSD) at Mid QC (50 ng/mL) | 4.5% | < 15% |

| Accuracy (% Bias) at High QC (400 ng/mL) | -0.8% | ± 15% |

| Precision (%RSD) at High QC (400 ng/mL) | 3.1% | < 15% |

| Matrix Effect | 95-105% | 85-115% |

| Recovery | 92% | Consistent and reproducible |

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Plasma

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in human plasma.

1. Materials and Reagents

-

4-Hydroxy-5-methylfuran-3(2H)-one (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (blank, from a controlled source)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Hydroxy-5-methylfuran-3(2H)-one and dissolve in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50% methanol/water to prepare working solutions at concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

Internal Standard Working Solution (500 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 500 ng/mL. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 100 µL of the appropriate sample (blank plasma, spiked plasma for calibration/QC, or unknown plasma sample).

-

Add 300 µL of the internal standard working solution (500 ng/mL in acetonitrile) to every tube (except the blank, to which 300 µL of acetonitrile without IS is added). This results in a final IS concentration of 50 ng/mL in the analytical sample.

-

Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

The samples are now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Hydroxy-5-methylfuran-3(2H)-one: Precursor ion (Q1) m/z 115.0 -> Product ion (Q3) m/z 87.0

-

This compound: Precursor ion (Q1) m/z 118.0 -> Product ion (Q3) m/z 90.0

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard in all samples.

-

Calculate the peak area ratio (analyte/IS) for each sample.

-